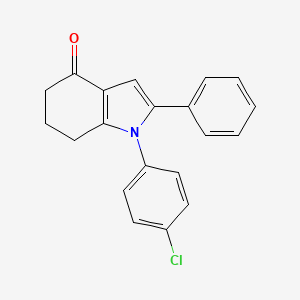

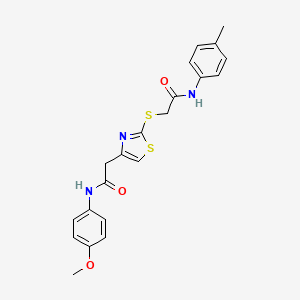

![molecular formula C12H11NOS B2583026 N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine CAS No. 1118787-04-4](/img/structure/B2583026.png)

N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthetic and Biological Evaluations

The compound N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine has been explored within various scientific domains, including its synthesis, biological activity, and potential application in diverse fields. Although direct studies specifically on this compound are scarce, insights can be drawn from research on related compounds within the thiophene and hydroxylamine classes.

Thiophene Derivatives' Carcinogenicity Evaluation

Thiophene analogues, like those of benzidine and 4-aminobiphenyl, have been synthesized and evaluated for their carcinogenic potential. These compounds, including variants like 5-phenyl-2-thiophenamine, were assessed through in vitro tests such as the Salmonella reverse-mutation assay and the cell-transformation assay. While in vitro activities indicated potential carcinogenicity, doubts remain regarding their in vivo tumor-inducing capabilities, emphasizing the need for further evaluation in live models (Ashby et al., 1978).

Hydroxylamine's Biological Activity

Hydroxylamine exhibits notable biological activity, acting as a potent mutagen in vitro, albeit without proven carcinogenic properties in vivo. It has shown carcinostatic activity against some tumors in animal models, in addition to affecting cellular enzymes and viruses in vitro. Its reactivity also includes skin irritation and the potential for methemoglobinemia upon acute and chronic exposure (Gross, 1985).

Antioxidant Evaluation of Isoxazolone Derivatives

Research into isoxazolone derivatives, which can be synthesized through reactions involving hydroxylamine, has demonstrated significant biological and medicinal properties. These compounds are recognized for their antioxidant activities and serve as intermediates for synthesizing various heterocycles. The development of such derivatives underlines the potential utility of hydroxylamine in creating biologically active molecules with potential therapeutic applications (Laroum et al., 2019).

Environmental Impact and Toxicology

The environmental persistence and toxicological profiles of thiophene and hydroxylamine derivatives underscore the importance of understanding their impact beyond potential therapeutic uses. These compounds' fate in aquatic environments and their biochemical interactions reveal the complexity of their behavior, which can influence their application in environmental health and safety evaluations (Haman et al., 2015).

Propriétés

IUPAC Name |

(NE)-N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS/c1-9(13-14)11-7-8-12(15-11)10-5-3-2-4-6-10/h2-8,14H,1H3/b13-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGHVIACTNKFLO-UKTHLTGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=C(S1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC=C(S1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

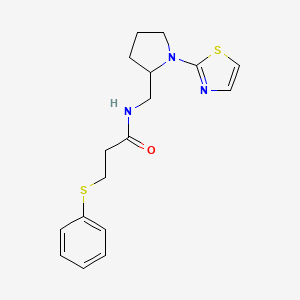

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2582944.png)

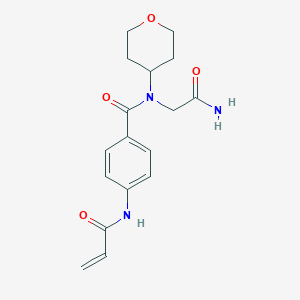

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2582946.png)

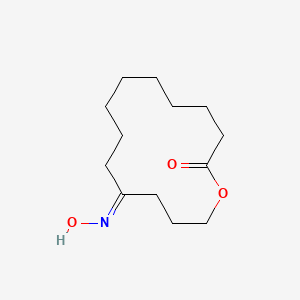

![1-(3-hydroxypropyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2582952.png)

![10-chloro-7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinolin-4-one](/img/structure/B2582954.png)

![1-((2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2582960.png)

![tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate](/img/structure/B2582962.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate](/img/structure/B2582964.png)

![2-(benzo[d]isoxazol-3-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide](/img/structure/B2582965.png)

![N-(2-ethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2582966.png)